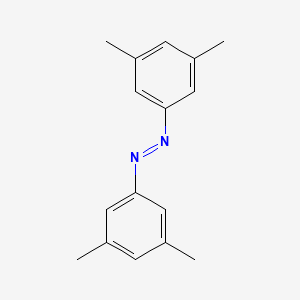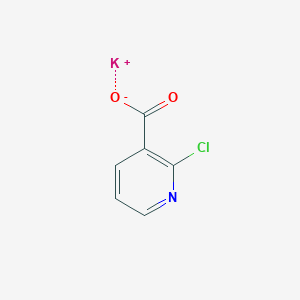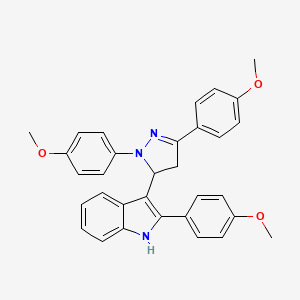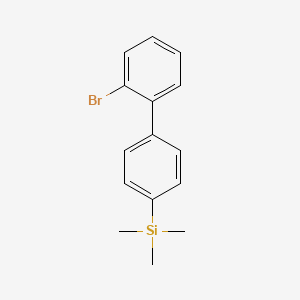
Diazene, bis(3,5-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(3,5-dimethylphenyl)- typically involves the reaction of nitrosobenzene with 3,5-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The general procedure includes the following steps:
Preparation of Nitrosobenzene: Nitrosobenzene is synthesized by the nitration of benzene followed by reduction.
Reaction with 3,5-Dimethylaniline: The nitrosobenzene is then reacted with 3,5-dimethylaniline in the presence of a suitable catalyst to form Diazene, bis(3,5-dimethylphenyl)-.
Industrial Production Methods: Industrial production of Diazene, bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Diazene, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Diazene, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Diazene, bis(3,5-dimethylphenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and photoresponsive materials .
Comparación Con Compuestos Similares
Azobenzene: Similar structure but without the methyl groups on the aromatic rings.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 3,5.
Disperse Orange 1: A commercially used azo dye with similar azo linkage but different substituents on the aromatic rings.
Uniqueness: Diazene, bis(3,5-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other azo compounds and suitable for specialized applications.
Propiedades
Número CAS |
77611-71-3 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
bis(3,5-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clave InChI |
KQJYKIFOKLVEKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)



![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)

![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
